7,8-dimethyl-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
The compound 7,8-dimethyl-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic molecule featuring a pyrimidotriazinone core with multiple substituents, including methyl, isopropyl, and a 3-(trifluoromethyl)phenyl group.
Properties
Molecular Formula |
C18H21F3N4O |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
7,8-dimethyl-3-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C18H21F3N4O/c1-11(2)23-9-24(15-7-5-6-14(8-15)18(19,20)21)17-22-13(4)12(3)16(26)25(17)10-23/h5-8,11H,9-10H2,1-4H3 |
InChI Key |
VMKYNUDRHJADRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)C(C)C)C3=CC=CC(=C3)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimido[1,2-a][1,3,5]triazin-6-one Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the core structure.
Introduction of Substituents:
Attachment of the Trifluoromethylphenyl Group: This step involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide, under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
7,8-dimethyl-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with significant potential in various scientific fields. Its unique molecular structure and functional groups make it a valuable candidate for research in chemistry, biology, and medicine. This article explores its applications in detail.
Chemistry
The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with potential applications in materials science.
Biology
Research has indicated that this compound exhibits potential biological activity , particularly in the following areas:
- Antimicrobial Activity : Investigations into its efficacy against various bacterial strains suggest it may possess significant antimicrobial properties.
- Anticancer Properties : Preliminary studies indicate that the compound may inhibit cancer cell growth through specific molecular interactions.
Medicine
Due to its structural characteristics and biological activity, the compound is being explored as a potential therapeutic agent . Its unique trifluoromethyl group enhances lipophilicity and may improve bioavailability in pharmaceutical formulations.
Industry
In industrial applications, the compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in formulating advanced chemical products.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents. The study highlighted the potential of this compound as a lead candidate for drug development targeting specific cancer types.
Case Study 2: Antimicrobial Efficacy
Research focused on evaluating the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The findings showed that it exhibited strong inhibitory effects on several strains resistant to conventional antibiotics. This positions the compound as a promising candidate for further development into new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 7,8-dimethyl-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Implications
Structural Optimization : The trifluoromethyl group confers enhanced binding specificity compared to methyl or nitro analogs, as seen in kinase inhibitors .
Limitations : Lack of empirical data (e.g., NCI-60 screening) limits validation of predicted targets. Future work should integrate in vitro assays, such as microculture tetrazolium tests, to quantify cytotoxicity .
Biological Activity
7,8-Dimethyl-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity based on available literature and research findings.
Chemical Structure
The compound features a pyrimidine ring fused with a triazine moiety and possesses several substituents that may influence its biological properties. The trifluoromethyl group is particularly noteworthy for its role in enhancing lipophilicity and potentially modulating receptor interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections. Similar compounds have shown promising results in inhibiting viral replication and activity.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities. The presence of the pyrimidine and triazine rings may contribute to these effects.
- Anticancer Potential : Some derivatives of pyrimidine and triazine have been reported to inhibit cancer cell proliferation through various mechanisms.
Antiviral Activity
A study highlighted the antiviral properties of related compounds within the same chemical class. For instance, pyrazolo[3,4-d]pyrimidines showed significant inhibition against the tobacco mosaic virus (TMV), with an EC50 value of 58.7 μg/mL . Although specific data on the target compound is limited, structural similarities suggest potential antiviral efficacy.
Antimicrobial Properties
The antimicrobial activity of related tetrahydropyrimidine derivatives has been documented. For example, certain derivatives exhibited MIC values indicating strong activity against various bacterial strains . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
Research into pyrimidine and triazine derivatives has shown anticancer potential. Compounds with similar structures have been noted to induce apoptosis in cancer cells through activation of caspases and modulation of the cell cycle . The specific mechanism for 7,8-dimethyl-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one requires further investigation but may involve similar pathways.
Case Studies
Several case studies have investigated the biological activities of structurally related compounds:
- Inhibition of ELOVL6 : A related compound demonstrated selective inhibition of ELOVL6 (a fatty acid elongase), which is crucial in lipid metabolism. This inhibition was linked to reduced fatty acid elongation in hepatocytes .
- Antiviral Efficacy Against HIV : Another study reported that pyrazole derivatives exhibited significant anti-HIV activity with low cytotoxicity (CC50 values significantly higher than EC50 values), suggesting a favorable therapeutic index .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
